RO-9187
Overview
Description
Ro-9187 is a potent inhibitor of the hepatitis C virus (HCV) replication. It is a small molecule drug that targets the NS5B polymerase, an RNA-dependent RNA polymerase crucial for the replication of the hepatitis C virus . This compound has shown significant efficacy in inhibiting the replication of the hepatitis C virus, making it a valuable compound in antiviral research .
Preparation Methods
Ro-9187 can be synthesized through a series of chemical reactions involving the incorporation of an azide group. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Ro-9187 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in this compound reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group in this compound reacting with dibenzocyclooctyne or bicyclononyne-containing molecules to form triazoles.
These reactions are commonly used in click chemistry, a field of chemistry that focuses on the rapid synthesis of substances by joining small units together .
Scientific Research Applications
Ro-9187 has several scientific research applications, including:
Mechanism of Action
Ro-9187 exerts its effects by inhibiting the NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the hepatitis C virus . By inhibiting this enzyme, this compound prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus . The formation of this compound triphosphate increases in a time- and dose-dependent manner, with maximal triphosphate concentration achieved at 24 hours .
Comparison with Similar Compounds
Ro-9187 is similar to other hepatitis C virus polymerase inhibitors, such as R1479 (4’-azidocytidine) and 2’-C-methyl nucleosides . this compound has shown no cross-resistance with these compounds, making it a unique and valuable addition to the arsenal of hepatitis C virus inhibitors . Other similar compounds include:
R1479 (4’-azidocytidine): Another hepatitis C virus polymerase inhibitor that inhibits RNA synthesis by hepatitis C virus polymerases.
2’-C-methyl nucleosides: A class of compounds that inhibit hepatitis C virus replication by targeting the viral polymerase.
This compound’s unique ability to inhibit hepatitis C virus replication without cross-resistance with other inhibitors highlights its potential as a valuable antiviral agent .
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGMSQBFONGNG-XZMZPDFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467889 | |
Record name | RO-9187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-03-1 | |
Record name | 4-Amino-1-(4-C-azido-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876708-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-9187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.